(-)-Folicanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-folicanthine is a folicanthine. It derives from a (-)-chimonanthine. It is an enantiomer of a (+)-folicanthine.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (-)-Folicanthine has been a subject of interest in chemical research. For instance, Li et al. (2012) demonstrated a method for the regioselective C2-amination of indoles, which was key in the concise synthesis of (±)-Folicanthine (Li et al., 2012). Chen et al. (2014) discussed a cascade reaction enabled by relay catalysis that facilitated the efficient synthesis of (–)-Folicanthine (Chen et al., 2014). These studies contribute to understanding the chemical pathways and methods to synthesize this compound.
Enzymatic Interactions and Potential Medical Applications
Research has also explored the interaction of (-)-Folicanthine with various enzymes and its potential implications for human health. Kaplan (1980) studied the inhibition of xanthine oxidase by folate analogues and derivatives, shedding light on the potential therapeutic uses of (-)-Folicanthine in enzyme-related conditions (Kaplan, 1980). Additionally, Lewis et al. (1984) investigated the inhibition of mammalian xanthine oxidase by folate compounds, which may have implications for the use of (-)-Folicanthine in medical treatments (Lewis et al., 1984).
Implications in Human Reproduction
Tamura and Picciano (2006) discussed the role of folate in human reproduction, which may have implications for the use of (-)-Folicanthine in this domain (Tamura & Picciano, 2006). This study highlights the broader physiological functions of folate, potentially extending to (-)-Folicanthine.
properties
Molecular Formula |
C24H30N4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(3aR,8bS)-8b-[(3aR,8bS)-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-8b-yl]-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole |
InChI |
InChI=1S/C24H30N4/c1-25-15-13-23(17-9-5-7-11-19(17)27(3)21(23)25)24-14-16-26(2)22(24)28(4)20-12-8-6-10-18(20)24/h5-12,21-22H,13-16H2,1-4H3/t21-,22-,23-,24-/m1/s1 |
InChI Key |
UEOHDZULNTUKEK-MOUTVQLLSA-N |
Isomeric SMILES |
CN1CC[C@@]2([C@H]1N(C3=CC=CC=C32)C)[C@@]45CCN([C@@H]4N(C6=CC=CC=C56)C)C |
Canonical SMILES |
CN1CCC2(C1N(C3=CC=CC=C32)C)C45CCN(C4N(C6=CC=CC=C56)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.